molecular formula C8H13N3 B1527452 6-(aminomethyl)-N,N-dimethylpyridin-2-amine CAS No. 1060801-43-5

6-(aminomethyl)-N,N-dimethylpyridin-2-amine

Cat. No.: B1527452
CAS No.: 1060801-43-5
M. Wt: 151.21 g/mol
InChI Key: WSDSLOJOKKCEHE-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-N,N-dimethylpyridin-2-amine is a pyridine derivative featuring an aminomethyl (-CH2NH2) substituent at the 6-position and a dimethylamino (-N(CH3)2) group at the 2-position. This compound is part of a broader class of pyridine-based amines with diverse pharmacological and chemical applications. Its structure combines a rigid aromatic core with flexible amine groups, enabling interactions with biological targets or coordination with metal ions .

Properties

IUPAC Name

6-(aminomethyl)-N,N-dimethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-11(2)8-5-3-4-7(6-9)10-8/h3-5H,6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDSLOJOKKCEHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701279055
Record name 6-(Dimethylamino)-2-pyridinemethanamine
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Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060801-43-5
Record name 6-(Dimethylamino)-2-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060801-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Dimethylamino)-2-pyridinemethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(aminomethyl)-N,N-dimethylpyridin-2-amine
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Preparation Methods

Cyanide-Mediated Aminomethylation Process

One of the most effective routes for synthesizing 2-aminomethylpyridines, which includes 6-(aminomethyl)-N,N-dimethylpyridin-2-amine, involves the use of cyanide sources and catalytic systems:

  • Reaction Scheme : Starting from a halogenated pyridine derivative (compound of general formula III), treatment with a cyanide source (preferably potassium cyanide) in the presence of a phase transfer catalyst leads to the formation of a 2-cyanopyridine intermediate. This intermediate can then be converted to the aminomethyl derivative.

  • Catalysts : Phase transfer catalysts such as tetraalkylammonium salts (e.g., benzyl trimethylammonium chloride, tetra-n-butylammonium bromide) or tetraalkylphosphonium salts are employed to facilitate the reaction in aqueous or solvent-free conditions.

  • Reaction Conditions : Moderate temperatures ranging from 10 to 60 °C (preferably 20 to 40 °C) are used, with stirring in a suitable vessel. Water is typically the solvent, although solvent-free conditions are also feasible.

  • Advantages : This process is high-yielding, selective, and convenient, requiring simple equipment and producing manageable waste streams. The product is often isolated as a hydrochloride salt, which can be directly used in subsequent synthetic steps without isolation of the free amine.

Parameter Details
Cyanide source Potassium cyanide (1.0–1.5 equivalents)
Catalyst types Tetraalkylammonium salts, tetraalkylphosphonium salts, crown ethers
Solvent Water or solvent-free
Temperature range 10–60 °C (preferably 20–40 °C)
Reaction time Several hours (dependent on scale and conditions)
Product form Hydrochloride salt preferred

This method is documented as a high-yielding process for 2-aminomethylpyridines and is adaptable for the N,N-dimethyl substituted analogs.

N-Alkylation of Pyridin-2-amine Derivatives

Another important approach involves the N-alkylation of pyridin-2-amine intermediates:

  • Process Description : The pyridin-2-amine compound is reacted with an alkylating agent (e.g., methyl halides) in the presence of a base within an organic solvent.

  • Protecting Groups : Amine protecting groups such as silyl groups may be used to prevent side reactions during alkylation.

  • Reaction Conditions : The N-alkylation is conducted under mild conditions with bases like alkali metal hydrides or organic bases, and common leaving groups on the alkylating agent include halogens or sulfonyloxy groups.

  • Outcome : This method allows for selective introduction of N,N-dimethyl groups on the amino substituent, crucial for obtaining this compound.

Parameter Details
Base Organic bases or alkali metal hydrides
Solvent Organic solvents (e.g., DMF, DMSO)
Alkylating agent Methyl halides or sulfonyloxy derivatives
Protecting group Silyl or other amine protecting groups
Temperature range Ambient to moderate heating
Reaction time Variable, typically hours

This approach is versatile and allows for structural modifications at the amino substituent, facilitating the synthesis of N,N-dimethyl derivatives.

Chichibabin Amination Reaction Adapted for Pyridine Derivatives

The Chichibabin reaction, a classical amination of pyridines using sodium amide, has been adapted for the preparation of diamino-pyridines and related compounds:

  • Mechanism : Pyridine is reacted with sodium amide in the presence of a phase-transfer catalyst and an organic solvent at elevated temperatures (140–220 °C).

  • Phase Transfer Catalysts : Aromatic amines or fatty alcohol amines serve as catalysts to enhance reaction rates and yields.

  • Process Steps :

    • Heating sodium amide, organic solvent, and catalyst to reaction temperature.
    • Gradual addition of pyridine.
    • Chichibabin reaction for 3–10 hours.
    • Cooling and addition of water for hydrolysis.
    • Crystallization and filtration to isolate the product.
  • Advantages and Challenges : This method can achieve good yields but requires careful control of temperature to minimize side reactions. The use of phase-transfer catalysts improves the reaction efficiency.

Parameter Details
Sodium amide ratio 2.0–4.0 equivalents relative to pyridine
Catalyst amount 0.5–3.0 equivalents relative to pyridine
Organic solvent C8–C12 chain hydrocarbons, aromatic hydrocarbons, or biphenyl ether
Temperature 140–220 °C
Reaction time 0.5–3 hours for heating + 3–10 hours reaction
Product isolation Crystallization at 5–40 °C, filtration

This method has been historically significant and remains relevant for industrial-scale synthesis, especially when combined with modern catalyst systems.

Summary Table of Preparation Methods

Method Key Reagents & Catalysts Conditions Yield & Notes
Cyanide-mediated aminomethylation Potassium cyanide, tetraalkylammonium salts 10–60 °C, aqueous or solvent-free High yield, selective, mild conditions
N-Alkylation of pyridin-2-amine Alkyl halides, organic base, protecting groups Ambient to moderate heating Enables N,N-dimethyl substitution, versatile
Chichibabin amination Sodium amide, aromatic/fatty amine catalysts 140–220 °C, organic solvent Moderate to good yield, phase transfer catalyst improves process

Research Findings and Industrial Implications

  • The cyanide-mediated process offers a balance of operational simplicity and high yield, making it suitable for industrial applications where cost and waste management are critical.

  • N-alkylation methods provide structural flexibility, allowing for the synthesis of various N-substituted derivatives, including N,N-dimethylated amines, which are essential for tuning biological activity.

  • The Chichibabin reaction, while classical, benefits from modern catalyst and solvent systems to improve yield and reduce side reactions, although it requires higher temperatures and careful control.

  • Selection of the method depends on factors such as availability of starting materials, desired product purity, scale, and economic considerations.

Chemical Reactions Analysis

Types of Reactions

6-(aminomethyl)-N,N-dimethylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed to modify the pyridine ring or the aminomethyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives of the pyridine ring or aminomethyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Catalysis

6-(Aminomethyl)-N,N-dimethylpyridin-2-amine has been identified as a catalyst in organic reactions. Its structural features enhance its catalytic efficiency, particularly in reactions such as:

  • Fischer Indole Synthesis : The compound can facilitate the formation of indoles, which are important building blocks in medicinal chemistry.
  • Click Chemistry : It has been utilized in the synthesis of 1H-tetrazoles, showcasing its effectiveness as a catalyst under solvent-free conditions .

Pharmaceutical Research

The compound has shown potential in medicinal chemistry, particularly in the development of new drug candidates. Its structural similarity to other biologically active compounds allows it to be explored for various therapeutic applications:

  • Antimycobacterial Activity : Research indicates that derivatives of this compound exhibit significant inhibitory effects against Mycobacterium tuberculosis, which is crucial for developing new treatments for tuberculosis .
  • Neuroprotective Properties : Studies have suggested that certain derivatives may influence neurodegenerative pathways, making them candidates for further investigation in treating conditions like Alzheimer's disease .

Case Studies

Case Study 1: Antituberculosis Activity

In a study examining structure–activity relationships (SAR), derivatives of this compound were synthesized and tested against M. tuberculosis. The results indicated that specific substitutions on the pyridine ring significantly enhanced antimycobacterial activity, highlighting the compound's potential as a lead structure for new antituberculosis agents .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound derivatives on human neuroblastoma cells. The study demonstrated that certain derivatives improved cell survival rates significantly when exposed to neurotoxic agents, suggesting their potential use in developing treatments for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 6-(aminomethyl)-N,N-dimethylpyridin-2-amine involves its interaction with various molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference ID
This compound 2: -N(CH3)2; 6: -CH2NH2 C8H13N3 151.2 Potential precursor for radiopharmaceuticals or antimicrobial agents
4-(Aminomethyl)-N,N-dimethylpyridin-2-amine 2: -N(CH3)2; 4: -CH2NH2 C8H13N3 151.2 Isomeric differences may alter solubility and binding affinity
5-(Aminomethyl)-N,N-dimethylpyridin-2-amine 2: -N(CH3)2; 5: -CH2NH2 C8H13N3 151.2 Positional isomer with distinct electronic properties
6-(2-Aminoethyl)-N,N-diethylpyridin-2-amine 2: -N(C2H5)2; 6: -CH2CH2NH2 C11H19N3 193.29 Increased steric bulk; potential impact on membrane permeability
N-Methyl-N-[(6-pyrrolidin-1-ylpyridin-2-yl)methyl]amine 2: -N(CH3)CH2; 6: -pyrrolidinyl C12H19N3 205.3 Enhanced basicity due to pyrrolidine; coordination chemistry applications
5-(Bromobenzofuran-2-yl)-N,N-dimethylpyridin-2-amine (Br-BETA) 2: -N(CH3)2; 5: -benzofuran C14H13BrN2O 305.17 Aβ plaque imaging in Alzheimer’s disease

Structural and Electronic Effects

  • Positional Isomerism: The 4-, 5-, and 6-aminomethyl isomers (e.g., ) exhibit distinct electronic profiles. For instance, the 6-substituted derivative may have enhanced hydrogen-bonding capacity due to proximity between the aminomethyl and dimethylamino groups, influencing receptor binding.
  • Heterocyclic Modifications : Pyrrolidinyl or benzofuran substituents (e.g., ) introduce additional nitrogen or oxygen atoms, altering solubility and enabling π-π stacking interactions in biological systems.

Research Findings and Data

Spectroscopic Characterization

  • 1H NMR Data: Analogs like show aromatic proton signals at δ 6.46 and 6.15 ppm, consistent with pyridine ring protons. The target compound would likely exhibit similar shifts, with additional peaks for the aminomethyl group.
  • Mass Spectrometry : ESI-MS data for quinazoline derivatives () confirm molecular ion peaks (e.g., m/z 342.1 [M + H]+), a technique applicable to verifying the target compound’s molecular weight.

Biological Activity

6-(Aminomethyl)-N,N-dimethylpyridin-2-amine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. The unique structural features of this compound, particularly the presence of the pyridine ring and amino groups, suggest that it may interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C9H13N3\text{C}_9\text{H}_{13}\text{N}_3

This compound features a pyridine ring substituted with an aminomethyl group and two dimethyl groups. The arrangement of these functional groups enhances its reactivity and potential interactions with biological molecules.

1. Cholinesterase Inhibition

One of the prominent biological activities associated with this compound is its inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play critical roles in neurotransmission, and their inhibition is a therapeutic strategy for conditions such as Alzheimer's disease (AD).

  • Mechanism of Action : The compound's amine group is believed to engage in cation-aromatic interactions with the active sites of AChE and BChE, similar to known inhibitors like donepezil .
  • Research Findings : In molecular docking studies, this compound exhibited strong binding affinities to both AChE and BChE, indicating its potential as a dual inhibitor .

2. Anticonvulsant Activity

Research has indicated that compounds structurally related to this compound may exhibit anticonvulsant properties. For instance, derivatives with similar functional groups have shown efficacy in models of epilepsy, suggesting that this compound could also possess such activity .

3. Antimicrobial Properties

Preliminary studies have suggested that this compound may possess antimicrobial properties. Compounds in this class have been evaluated for their ability to inhibit bacterial growth and biofilm formation, which are critical factors in treating infections .

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/PathwayReference
Cholinesterase InhibitionAChE & BChE
AnticonvulsantEpilepsy Models
AntimicrobialVarious Bacteria

Case Study: Cholinesterase Inhibition

A study published in Scientific Reports demonstrated that derivatives of 2-aminopyridines, including those related to this compound, showed significant inhibition of AChE and BChE. The study utilized both in vitro assays and molecular docking simulations to confirm the binding interactions and inhibitory potency .

Case Study: Anticonvulsant Activity

In another study focusing on anticonvulsant agents, compounds similar to this compound were evaluated using the maximal electroshock test. Results indicated that these compounds exhibited robust anticonvulsant activity without neurotoxicity, suggesting a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 6-(aminomethyl)-N,N-dimethylpyridin-2-amine, and how can reaction conditions be optimized?

  • The synthesis typically involves alkylation of pyridine derivatives. For example, reacting 6-bromopyridin-2-amine with dimethylamine under basic conditions (e.g., NaHCO₃ in DMF) at 80–100°C can introduce the dimethylamino group. Subsequent aminomethylation via reductive amination (e.g., using formaldehyde and NaBH₃CN) may yield the target compound. Critical parameters include solvent polarity, temperature control, and stoichiometric ratios of reagents to minimize side reactions .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • 1H/13C NMR : Assign peaks for the pyridine ring (δ ~6.5–8.5 ppm) and dimethylamino groups (δ ~2.2–3.0 ppm).
  • X-ray crystallography : Use SHELXL for structure refinement, particularly to resolve ambiguities in bond angles or torsional strain in the aminomethyl group. SHELX programs are robust for small-molecule crystallography, even with twinned data .
  • IR spectroscopy : Confirm N–H stretching (~3200–3400 cm⁻¹) and aromatic C–N vibrations (~1600 cm⁻¹) .

Q. How does the compound’s reactivity compare to structurally similar pyridine derivatives?

  • The aminomethyl group enhances nucleophilicity, enabling reactions like acylation or Schiff base formation. Compared to 6-(1,1-difluoroethyl)pyridin-2-amine (), the absence of electron-withdrawing fluorine substituents increases susceptibility to electrophilic aromatic substitution. Reactivity can be quantified via Hammett parameters or computational modeling .

Advanced Research Questions

Q. What computational approaches (e.g., DFT) are suitable for modeling the compound’s electronic properties and ligand interactions?

  • Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level can predict frontier molecular orbitals (HOMO/LUMO) to assess redox behavior. For ligand-metal interactions, molecular docking combined with charge distribution analysis (e.g., Natural Bond Orbital theory) reveals binding affinities with transition metals like Cu²⁺ or Zn²⁺, as seen in related pyridine-based ligands .

Q. How can contradictions in crystallographic data (e.g., disorder in the aminomethyl group) be resolved during refinement?

  • Use SHELXL’s PART and EADP commands to model atomic displacement parameters for disordered regions. High-resolution data (<1.0 Å) and iterative refinement cycles improve accuracy. For severe cases, consider twin refinement (via TWIN command) or alternative software like Olex2 for validation .

Q. What strategies are recommended for evaluating the compound’s biological activity, such as kinase inhibition or antimicrobial effects?

  • Kinase assays : Use fluorescence polarization (FP) or time-resolved FRET (TR-FRET) to measure inhibition of ATP-binding pockets. Compare IC₅₀ values against known inhibitors like staurosporine.
  • Antimicrobial screening : Employ microdilution assays (CLSI guidelines) with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Structural analogs with halogen substituents () show enhanced activity due to increased membrane permeability .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

  • Conduct accelerated stability studies (40°C/75% RH for 6 weeks) with HPLC monitoring. The tertiary amine may degrade via hydrolysis at pH <3 or >10. Buffered solutions (pH 6–8) and inert atmospheres (N₂) are recommended for long-term storage .

Methodological Considerations for Data Analysis

  • Handling conflicting biological data : Use dose-response curves with triplicate measurements and statistical validation (e.g., ANOVA with Tukey post-hoc tests). For cytotoxicity discrepancies, verify cell line authenticity and assay interference (e.g., MTT assay artifacts) .
  • Synthetic yield optimization : Design-of-Experiment (DoE) approaches, such as factorial designs, can identify critical variables (e.g., catalyst loading, solvent) for maximizing yield .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
6-(aminomethyl)-N,N-dimethylpyridin-2-amine
Reactant of Route 2
6-(aminomethyl)-N,N-dimethylpyridin-2-amine

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